molecular formula C12H19NO5S B14226403 3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid CAS No. 720699-22-9

3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid

Cat. No.: B14226403
CAS No.: 720699-22-9
M. Wt: 289.35 g/mol
InChI Key: DZPPJTZGVWFBHO-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group, a propane chain, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid typically involves the reaction of 2,4-dimethoxybenzylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides .

Scientific Research Applications

3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The dimethoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid is unique due to its combination of a sulfonic acid group and a dimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .

Properties

CAS No.

720699-22-9

Molecular Formula

C12H19NO5S

Molecular Weight

289.35 g/mol

IUPAC Name

3-[(2,4-dimethoxyphenyl)methylamino]propane-1-sulfonic acid

InChI

InChI=1S/C12H19NO5S/c1-17-11-5-4-10(12(8-11)18-2)9-13-6-3-7-19(14,15)16/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,14,15,16)

InChI Key

DZPPJTZGVWFBHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNCCCS(=O)(=O)O)OC

Origin of Product

United States

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